![molecular formula C9H5BrN2 B1279834 6-bromo-1H-indole-3-carbonitrile CAS No. 224434-83-7](/img/structure/B1279834.png)
6-bromo-1H-indole-3-carbonitrile
Overview
Description
“6-bromo-1H-indole-3-carbonitrile” is a chemical compound with the linear formula C9H5BrN2 . It has a molecular weight of 221.06 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “6-bromo-1H-indole-3-carbonitrile” involves the direct bromination of 3-cyanoindole with N-Bromosuccinimide (NBS) over silica in dichloromethane . This process yields bromoindole as the major product . Although the yield is modest, the preparation of this compound requires only one step from commercially available 3-cyanoindole and is easily separated from the minor regioisomer by flash chromatography .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-1H-indole-3-carbonitrile . The InChI code for this compound is 1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H .
Physical And Chemical Properties Analysis
The compound has a boiling point of 405.9°C at 760 mmHg . It is stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Multicomponent Reactions
“6-bromo-1H-indole-3-carbonitrile” and its derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions (MCRs) which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Pharmaceutically Interesting Scaffolds
This compound has been used in the assembly of pharmaceutically interesting scaffolds . The inherent functional groups in “6-bromo-1H-indole-3-carbonitrile” can undergo C–C and C–N coupling reactions and reductions easily .
Cancer Research
“6-bromo-1H-indole-3-carbonitrile” has numerous applications in scientific experiments, including cancer research. It has been used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Drug Discovery
This compound is also used in drug discovery. Its derivatives have been found in many important synthetic drug molecules .
Anti-Inflammatory Drug Development
“6-bromo-1H-indole-3-carbonitrile” is used in the development of anti-inflammatory drugs. Indole derivatives possess various biological activities, including anti-inflammatory .
Analytical Chemistry
It is used as a reference standard in analytical chemistry. This makes it an important compound in the field of analytical chemistry.
Safety and Hazards
Future Directions
Indole derivatives, including “6-bromo-1H-indole-3-carbonitrile”, are essential entities and could be found in many natural products . They are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
6-Bromo-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
6-bromo-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBXTAVHPDZLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466910 | |
Record name | 6-bromo-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indole-3-carbonitrile | |
CAS RN |
224434-83-7 | |
Record name | 6-bromo-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-indole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.